![molecular formula C19H12O4 B14187845 3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-39-5](/img/structure/B14187845.png)
3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione is a complex organic compound featuring a biphenyl group and a furofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves multi-step organic reactions. One common method includes the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds . The reaction conditions often require a catalyst and specific temperature control to ensure the formation of the desired furofuran structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the biphenyl and furofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions due to its biphenyl group, affecting various pathways and molecular functions . The furofuran moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: Shares a similar furan structure but lacks the biphenyl group.
Thiophene: Another heterocyclic compound with sulfur instead of oxygen in the ring.
Uniqueness
3-([1,1’-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its combination of a biphenyl group and a furofuran ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
918413-39-5 |
|---|---|
Fórmula molecular |
C19H12O4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
1-methyl-4-(3-phenylphenyl)furo[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C19H12O4/c1-11-15-16(19(21)22-11)17(23-18(15)20)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3 |
Clave InChI |
DIPVPSFVYPQCJS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(OC2=O)C3=CC=CC(=C3)C4=CC=CC=C4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


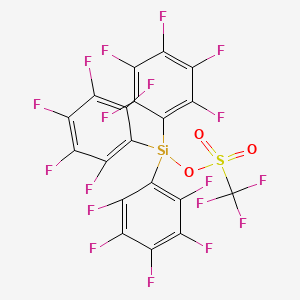
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
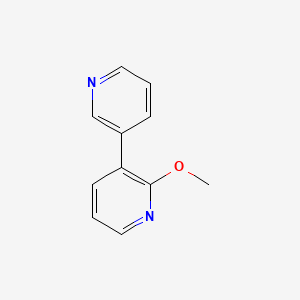
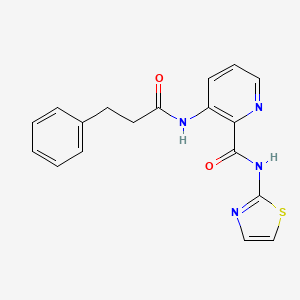
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)
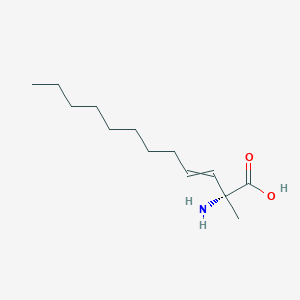
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
![4-{5-[(Piperidin-1-yl)methyl]thiophen-2-yl}benzoic acid](/img/structure/B14187816.png)
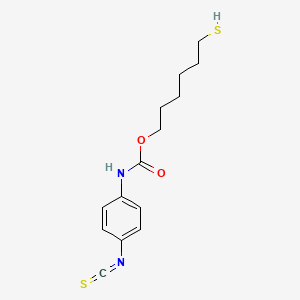
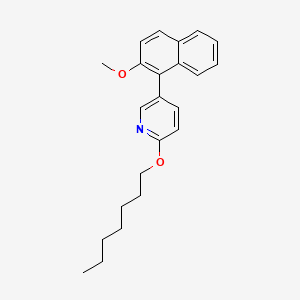
![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
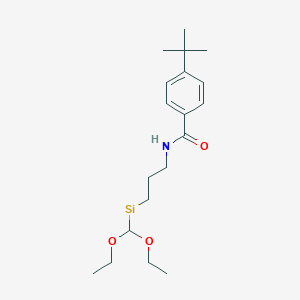
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)
